molecular formula C14H17N3O3S2 B2705784 N-(N-(4-methoxyphenethyl)carbamimidoyl)thiophene-2-sulfonamide CAS No. 869075-41-2

N-(N-(4-methoxyphenethyl)carbamimidoyl)thiophene-2-sulfonamide

Cat. No.: B2705784
CAS No.: 869075-41-2
M. Wt: 339.43
InChI Key: WJVGTXBBDMGZIE-UHFFFAOYSA-N
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Description

“N-(N-(4-methoxyphenethyl)carbamimidoyl)thiophene-2-sulfonamide” is a compound that belongs to the class of thiophene-based analogs . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A specific synthesis strategy for phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides involves a p-methoxybenzyl (PMB) protection/deprotection approach . Nucleophilic displacement of PMB protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides is carried out with different phenols under mild basic conditions .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

Sulfonamide derivatives, including those with a thiophene moiety, have been synthesized for various scientific purposes. One approach involves the straightforward synthesis of o-[(Phenyl/p-methoxyphenyl)carbamoyl]benzene sulfonamides, utilizing saccharin and aniline/p-anisidine as starting materials. The crystal structures of these compounds have been determined, providing insights into their molecular configurations and potential interactions (Siddiqui et al., 2010). This work underscores the importance of sulfonamide derivatives in understanding molecular interactions and designing compounds with specific properties.

Antimicrobial Applications

Sulfonamide derivatives have been explored for their antimicrobial properties. A novel series of thiophenes, including biologically active sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties, were synthesized and evaluated for their anticancer activity against human breast cancer cell lines, showcasing the therapeutic potential of sulfonamide derivatives in oncology (Ghorab et al., 2014).

Role in Drug Design

The sulfonamide group is an essential functional group in drug design, appearing in many marketed drugs across various therapeutic categories. Sulfonamide antibacterials, for example, are inhibitors of tetrahydropteroic acid synthetase and are derivatives of 4-aminobenzenesulfonamide. The sulfonamide moiety acts as an isostere for the carboxylic acid group of the natural substrate, 4-aminobenzoic acid, highlighting the versatility and significance of the sulfonamide group in medicinal chemistry (Kalgutkar et al., 2010).

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-1-thiophen-2-ylsulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-20-12-6-4-11(5-7-12)8-9-16-14(15)17-22(18,19)13-3-2-10-21-13/h2-7,10H,8-9H2,1H3,(H3,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVGTXBBDMGZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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